REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:16])[C:6]([CH3:7])=[CH:5][CH2:4][CH:3]1[C:8]1[CH2:15][CH2:14][C:11]2([O:13][CH2:12]2)[CH2:10][CH:9]=1.B(F)(F)F.CCOCC>C1(C)C=CC=CC=1>[CH3:1][C:2]1([CH3:16])[C:6]([CH3:7])=[CH:5][CH2:4][CH:3]1[C:8]1[CH2:15][CH2:14][CH:11]([CH:12]=[O:13])[CH2:10][CH:9]=1 |f:1.2|
|
Name
|
|
Quantity
|
2.72 g
|
Type
|
reactant
|
Smiles
|
CC1(C(CC=C1C)C1=CCC2(CO2)CC1)C
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Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
the reaction solution is poured onto ice (10 ml)
|
Type
|
CUSTOM
|
Details
|
the phases are separated
|
Type
|
WASH
|
Details
|
the organic phase is washed once with saturated NaCl solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase is then dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered off
|
Type
|
CONCENTRATION
|
Details
|
concentrated in a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
are obtained
|
Type
|
CUSTOM
|
Details
|
without being purified further
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
CC1(C(CC=C1C)C1=CCC(CC1)C=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |